Cas no 896160-68-2 (2-methyl-3,5-Pyridinediamine)

2-Methyl-3,5-pyridinediamine is a heterocyclic organic compound featuring an amino-substituted pyridine core with a methyl group at the 2-position. This diamine derivative is valued for its role as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and specialty chemicals. Its reactive amino groups enable selective functionalization, facilitating the construction of complex molecular architectures. The compound’s stability and well-defined reactivity profile make it suitable for use in controlled reactions, including cross-coupling and condensation processes. It is commonly employed in research and industrial applications where precise modification of pyridine-based scaffolds is required.
2-methyl-3,5-Pyridinediamine structure
2-methyl-3,5-Pyridinediamine structure
商品名:2-methyl-3,5-Pyridinediamine
CAS番号:896160-68-2
MF:C6H9N3
メガワット:123.15576
CID:1088583
PubChem ID:56972358

2-methyl-3,5-Pyridinediamine 化学的及び物理的性質

名前と識別子

    • 2-methyl-3,5-Pyridinediamine
    • 2-methylpyridine-3,5-diamine
    • DTXSID50719413
    • SCHEMBL3943201
    • 896160-68-2
    • インチ: InChI=1S/C6H9N3/c1-4-6(8)2-5(7)3-9-4/h2-3H,7-8H2,1H3
    • InChIKey: CROPTYVMBJLHJX-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=C(C=N1)N)N

計算された属性

  • せいみつぶんしりょう: 123.079647300g/mol
  • どういたいしつりょう: 123.079647300g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 94.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.9Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

2-methyl-3,5-Pyridinediamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029007383-250mg
3,5-Diamino-2-methylpyridine
896160-68-2 95%
250mg
$989.80 2023-08-31
Alichem
A029007383-500mg
3,5-Diamino-2-methylpyridine
896160-68-2 95%
500mg
$1668.15 2023-08-31
Alichem
A029007383-1g
3,5-Diamino-2-methylpyridine
896160-68-2 95%
1g
$3097.65 2023-08-31

2-methyl-3,5-Pyridinediamine 関連文献

2-methyl-3,5-Pyridinediamineに関する追加情報

2-Methyl-3,5-Pyridinediamine (CAS No 896160-68-2): A Comprehensive Overview

Introduction to 2-Methyl-3,5-Pyridinediamine

2-Methyl-3,5-pyridinediamine, also identified by the CAS registry number 896160-68-2, is a significant compound in the realm of organic chemistry. This compound belongs to the class of aromatic diamines, which are widely recognized for their versatile applications in various fields such as material science, pharmaceuticals, and catalysis. The molecule consists of a pyridine ring with two amino groups at the 3 and 5 positions and a methyl group at the 2 position, giving it a unique structure that contributes to its reactivity and functionality.

Chemical Structure and Properties

The chemical structure of 2-methyl-3,5-pyridinediamine is characterized by a six-membered aromatic ring with nitrogen at the 1-position (pyridine nitrogen). The presence of two amino groups (-NH₂) at the 3 and 5 positions introduces strong electron-donating effects, which influence the compound's electronic properties. The methyl group at the 2-position adds steric bulk and modulates the reactivity of the molecule. This combination of functional groups makes 2-methyl-3,5-pyridinediamine a valuable building block in organic synthesis.

Synthesis and Characterization

The synthesis of 2-methyl-3,5-pyridinediamine can be achieved through various methods, including nucleophilic aromatic substitution and condensation reactions. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of this compound from precursor materials such as o-methylpyridines and ammonia derivatives.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to confirm the structure and purity of 2-methyl-3,5-pyridinediamine. These studies have provided insights into the molecular geometry and intermolecular interactions that govern its physical properties.

Applications in Material Science

One of the most promising applications of 2-methyl-3,5-pyridinediamine lies in its use as a precursor for synthesizing advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. The amino groups in this compound act as ligands, enabling it to coordinate with metal ions such as copper(II), zinc(II), and iron(III). Recent research has demonstrated that MOFs derived from 2-methyl-3,5-pyridinediamine exhibit exceptional porosity and stability, making them suitable for gas storage applications.

In addition to MOFs, this compound has been utilized in the synthesis of conductive polymers and organic semiconductors. Its ability to form stable charge-transfer complexes with oxidizing agents has been leveraged in developing new materials for electronic devices.

Role in Pharmaceutical Chemistry

The pharmaceutical industry has also benefited from the unique properties of 2-methyl-3,5-pyridinediamine. This compound serves as a valuable intermediate in the synthesis of various bioactive molecules, including antibiotics, antiviral agents, and anticancer drugs. For example, recent studies have explored its use in designing peptidomimetic compounds that target specific protein-protein interactions involved in disease pathways.

Preliminary pharmacological evaluations have indicated that derivatives of 2-methyl-3,5-pyridinediamine exhibit potent biological activity against cancer cell lines. These findings suggest that further research into this compound's medicinal chemistry could lead to the development of novel therapeutic agents.

Catalytic Applications

Beyond its roles in materials science and pharmaceuticals, 2-methyl-3,5-pyridinediamine has emerged as a useful ligand in catalytic systems. Its ability to form stable complexes with transition metals makes it an attractive candidate for homogeneous catalysis applications. Recent work has focused on its use in asymmetric hydrogenation reactions and cross-coupling processes.

In particular, researchers have reported that catalysts incorporating 2-methyl-3,5-pyridinediamine exhibit high enantioselectivity when used in asymmetric catalysis reactions. These findings highlight its potential for facilitating the production of chiral molecules with high optical purity.

Conclusion

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